molecular formula C15H22N4O3 B5500268 7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one

Número de catálogo: B5500268
Peso molecular: 306.36 g/mol
Clave InChI: HHCMKDUDRFWEML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “7-[(1-ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Aplicaciones Científicas De Investigación

Antihypertensive Activity

Research has shown that derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which are structurally related to the compound , have potential applications as antihypertensive agents. These compounds, when modified with various substituents, have been evaluated for their ability to lower blood pressure, exhibiting properties of alpha-adrenergic blockers. In particular, studies indicate that certain derivatives are primarily alpha 2-adrenoceptor antagonists, while others show more inclination toward alpha 1-adrenoceptor antagonism. This suggests potential therapeutic applications in controlling high blood pressure (Caroon et al., 1981).

Anticancer and Antidiabetic Potential

Further research into the analogs of the spiropyrrolidine and spirothiazolidine families, closely related to the core structure of the compound , has revealed significant anticancer and antidiabetic activities. Specific compounds within this group have demonstrated substantial efficacy against human breast carcinoma and human liver carcinoma cell lines. Additionally, some compounds have exhibited higher therapeutic indices as both alpha-amylase and alpha-glucosidase inhibitors when compared to standard antidiabetic drugs (Flefel et al., 2019).

Spiro-fused Heterocyclic Systems

The synthesis and analysis of spiro-fused heterocyclic systems, which include compounds structurally related to 7-[(1-Ethyl-5-methyl-1H-pyrazol-3-yl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one, have been a subject of interest. These compounds exhibit unique properties due to their spiro-fused structures, making them suitable for a variety of applications in medicinal chemistry and drug design. The detailed structural elucidation of these compounds through spectroscopic studies and X-ray analysis contributes to understanding their potential applications (Holzer et al., 2003).

Tachykinin NK2 Receptor Antagonists

Research into spiropiperidines, which share a similar structural motif with the compound , has led to the development of potent and selective non-peptide tachykinin NK2 receptor antagonists. These compounds have shown significant binding affinity to NK2 receptors and have been evaluated for their potential use in treating bronchoconstriction and other respiratory disorders. The development of these compounds highlights the utility of spiropyrrolidine derivatives in targeting specific receptors in the body (Smith et al., 1995).

Propiedades

IUPAC Name

9-(1-ethyl-5-methylpyrazole-3-carbonyl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-4-19-11(2)8-12(16-19)13(20)18-7-5-6-15(10-18)9-17(3)14(21)22-15/h8H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCMKDUDRFWEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)N2CCCC3(C2)CN(C(=O)O3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.